![molecular formula C32H26 B14618930 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene CAS No. 60949-08-8](/img/structure/B14618930.png)
9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene is an organic compound that belongs to the family of anthracene derivatives. It is characterized by its extended conjugated system, which imparts unique photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate phenyl-based reagents in the presence of palladium catalysts and base .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for cost, efficiency, and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings, leading to a variety of substituted products[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution[][3].
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications[3][3].
Aplicaciones Científicas De Investigación
9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.
Mecanismo De Acción
The mechanism by which 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. The extended conjugated system allows for efficient absorption and emission of light, making it an excellent candidate for optoelectronic applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon relaxation .
Comparación Con Compuestos Similares
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
Comparison: Compared to these similar compounds, 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. For instance, the presence of methyl groups can influence the compound’s solubility and stability, making it more suitable for certain applications .
Propiedades
Número CAS |
60949-08-8 |
|---|---|
Fórmula molecular |
C32H26 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
9,10-bis[2-(4-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C32H26/c1-23-11-15-25(16-12-23)19-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-20-26-17-13-24(2)14-18-26/h3-22H,1-2H3 |
Clave InChI |
KPTVBNAWDBRLBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

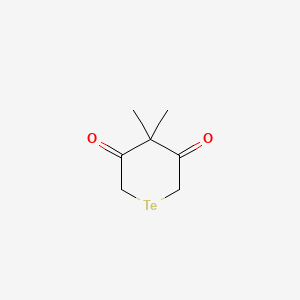
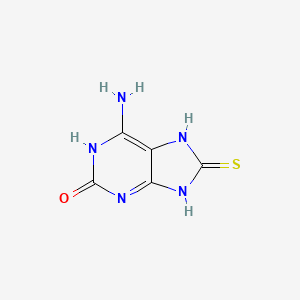


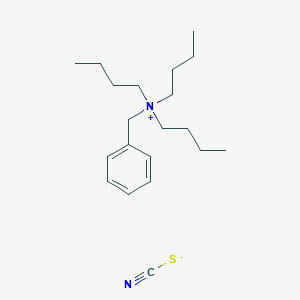
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)


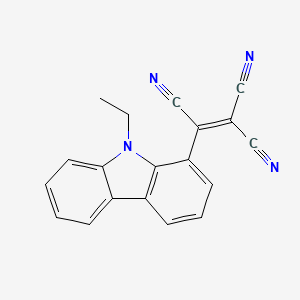
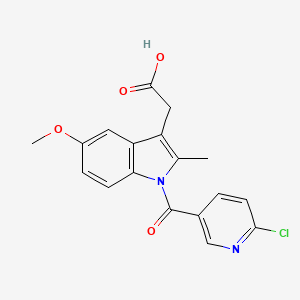
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)
